Levonorgestrel-4beta,5-oxide

Epoxide hydrolase inhibition Progestin metabolism Detoxification enzyme interaction

Levonorgestrel-4beta,5-oxide (CAS 51267-67-5), systematically named (4β,5β,17α)-4,5-epoxy-13-ethyl-17-hydroxy-18,19-dinorpregn-20-yn-3-one, is a key oxidative metabolite and synthetic epoxide derivative of the widely used 19-nortestosterone progestin levonorgestrel. Formed via cytochrome P450-mediated epoxidation of the C4–C5 double bond, this compound is both a quantitatively significant hepatic metabolite (15–25% of ethyl acetate-extractable metabolites) and a process-related impurity arising during ethynylation in levonorgestrel synthesis.

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 51267-67-5
Cat. No. B043065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonorgestrel-4beta,5-oxide
CAS51267-67-5
Synonymslevonorgestrel-4 beta,5 beta-epoxide
levonorgestrel-4 beta,5 beta-epoxide, (4alpha,5alpha,17alpha)-(+-)-isomer
levonorgestrel-4 beta,5 beta-epoxide, (4alpha,5alpha,17alpha)-isomer
levonorgestrel-4 beta,5 beta-epoxide, (4beta,5beta,17alpha)-(+-)-isomer
levonorgestrel-4 beta,5-oxide
LN-4,5-oxide
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5
InChIInChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3/t13-,14+,15+,16-,18+,19+,20+,21-/m1/s1
InChIKeyQAADEDKZKKRMIM-HRCFVPAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levonorgestrel-4beta,5-oxide (CAS 51267-67-5): Definitive Epoxide Metabolite and Impurity Reference for Progestin Analytical & Toxicological Research


Levonorgestrel-4beta,5-oxide (CAS 51267-67-5), systematically named (4β,5β,17α)-4,5-epoxy-13-ethyl-17-hydroxy-18,19-dinorpregn-20-yn-3-one, is a key oxidative metabolite and synthetic epoxide derivative of the widely used 19-nortestosterone progestin levonorgestrel [1]. Formed via cytochrome P450-mediated epoxidation of the C4–C5 double bond, this compound is both a quantitatively significant hepatic metabolite (15–25% of ethyl acetate-extractable metabolites) and a process-related impurity arising during ethynylation in levonorgestrel synthesis [2][3]. Its molecular formula is C₂₁H₂₈O₃ (MW 328.45 g/mol). It serves as an essential reference standard for metabolic fate studies, impurity profiling, and enzyme interaction assays [1].

Why Levonorgestrel-4beta,5-oxide Cannot Be Interchanged with Norethisterone-4beta,5-oxide or Other Progestin Epoxides in Analytical and Toxicological Workflows


Despite the minimal structural difference between levonorgestrel-4β,5-oxide and its closest analog norethisterone-4β,5-oxide—the absence or presence of a single C-13 ethyl group on the gonane skeleton—these two epoxides exhibit profoundly divergent biochemical reactivity [1]. In head-to-head microsomal experiments, norethisterone-4β,5-oxide acts as a competitive inhibitor of epoxide hydrolase (Ki 1.9 × 10⁻⁴ M), while levonorgestrel-4β,5-oxide shows no inhibition whatsoever [1]. Furthermore, the levonorgestrel-derived epoxide displays approximately 9-fold lower non-enzymatic albumin binding (42 vs. 380 pmol/mg albumin/h) compared to the norethisterone-derived epoxide [2]. These quantitative differences mean that substituting one epoxide for another in metabolism, toxicology, or impurity assays will yield fundamentally non-comparable data. Procurement of the exact compound—CAS 51267-67-5—is therefore mandatory for studies requiring interpretable and reproducible results [1][2].

Quantitative Differentiation Evidence for Levonorgestrel-4beta,5-oxide (CAS 51267-67-5) vs. Comparator Epoxides


Absence of Epoxide Hydrolase Inhibition by Levonorgestrel-4β,5-oxide vs. Competitive Inhibition by Norethisterone-4β,5-oxide (Ki = 1.9 × 10⁻⁴ M)

In a direct head-to-head comparison using purified rat liver microsomal epoxide hydrolase, levonorgestrel-4β,5-oxide did not inhibit epoxide hydrolase activity at any concentration tested, whereas norethisterone-4β,5-oxide acted as a competitive inhibitor with a Ki of 1.9 × 10⁻⁴ M [1]. The same pattern was confirmed in microsomal preparations from human liver and human placenta [1]. This functional divergence means levonorgestrel-4β,5-oxide does not interfere with the primary enzymatic defense against epoxide-mediated toxicity, a property that directly impacts its utility in toxicological models and its interpretation in metabolism studies.

Epoxide hydrolase inhibition Progestin metabolism Detoxification enzyme interaction

9-Fold Lower Non-Enzymatic Albumin Binding of Norgestrel-4β,5β-epoxide (42 pmol/mg/h) vs. Norethisterone-4β,5β-epoxide (380 pmol/mg/h)

In a cross-study comparison using identical experimental conditions (37 °C, non-enzymatic incubation with albumin), norgestrel-4β,5β-epoxide—the racemic mixture containing levonorgestrel-4β,5-oxide—bound irreversibly to albumin at a rate of 42 pmol/mg albumin/h, whereas norethisterone-4β,5β-epoxide bound at 380 pmol/mg albumin/h [1]. This represents an approximately 9-fold lower reactivity for the levonorgestrel-derived epoxide. The binding was specific to sulfhydryl-containing proteins (albumin); neither epoxide bound to concanavalin A, bovine γ-globulin, DNA, or RNA [1].

Protein binding Progestin epoxide reactivity Toxicological risk assessment

Quantitative Epoxide Formation: Levonorgestrel-4β,5-oxide Constitutes 15–25% of Ethyl Acetate-Extractable Metabolites in Rat Liver Microsomes

Under NADPH-fortified rat liver microsomal conditions (phenobarbital- or 3-methylcholanthrene-pretreated rats), levonorgestrel-4β,5-oxide was identified as a quantitatively important metabolite, representing 15–25% of the total ethyl acetate-extractable metabolites [1]. The same percentage range was observed for norethisterone-4β,5-oxide from its parent steroid [1]. This establishes the epoxidation pathway as a major route of phase I metabolism for both progestins under these experimental conditions, making levonorgestrel-4β,5-oxide an indispensable reference standard for accurate metabolite identification and quantification.

Drug metabolism Metabolite profiling Hepatic microsomal incubation

Differential Glutathione S-Transferase (GST) Inhibition by Levonorgestrel-4β,5-oxide and Norethisterone-4β,5-oxide in 100,000 g Liver Supernatant

Both levonorgestrel-4β,5-oxide and norethisterone-4β,5-oxide inhibit glutathione S-transferases (GSTs) present in the 100,000 g supernatant of rat liver homogenate [1]. Detailed kinetic analysis, performed using purified glutathione S-transferase B, demonstrated that the inhibition by norethisterone-4β,5-oxide is competitive with respect to the substrate 2,4-dinitrochlorobenzene and of a mixed type with respect to the cosubstrate glutathione [1]. While the kinetic mechanism for levonorgestrel-4β,5-oxide was not separately characterized in this study, the shared GST inhibitory capacity reinforces the importance of distinguishing between these two epoxides in studies of phase II detoxification pathways.

Glutathione S-transferase Phase II metabolism Detoxification pathway

Pharmaceutical Impurity Designation: 4β,5β-Epoxy-norgestrel Listed as British Pharmacopoeia Levonorgestrel Impurity V and Key Process-Related By-Product

4β,5β-Epoxy-norgestrel (synonymous with levonorgestrel-4β,5-oxide) is designated as British Pharmacopoeia (BP) Levonorgestrel Impurity V and is specifically identified as a synthetic side product formed during the ethynylation step of levonorgestrel manufacturing [1]. The impurity profiling study by Horvath et al. (1997) confirmed this compound as a structurally characterized process impurity in contraceptive gestogen synthesis [1]. Unlike other levonorgestrel impurities (e.g., dimeric levonorgestrel, 6β-hydroxylevonorgestrel, 10β-hydroxylevonorgestrel), the 4β,5β-epoxide impurity originates from a specific and well-defined synthetic step, enabling targeted analytical monitoring. Commercial availability as a characterized reference standard (e.g., Santa Cruz Biotechnology sc-496009) supports its use in HPLC method validation, stability-indicating assays, and regulatory impurity quantification .

Pharmaceutical impurity profiling Reference standard Quality control

Defined Research and Industrial Application Scenarios for Levonorgestrel-4beta,5-oxide (CAS 51267-67-5)


In Vitro Hepatic Metabolism and Metabolite Identification Studies of Levonorgestrel

Use levonorgestrel-4β,5-oxide as an authentic reference standard for LC-MS/MS or HPLC-UV identification and quantification of the epoxide metabolite in NADPH-fortified liver microsomal or hepatocyte incubation extracts. Based on the quantitative evidence that this epoxide constitutes 15–25% of ethyl acetate-extractable metabolites [1], its accurate quantitation is essential for establishing complete metabolic profiles. The compound's lack of epoxide hydrolase inhibition [1] means it can be co-incubated in enzyme activity assays without confounding effects.

Toxicological Risk Assessment and Protein Adduct Formation Studies

Employ levonorgestrel-4β,5-oxide in non-enzymatic protein binding experiments with human serum albumin to quantify irreversible adduct formation. The established binding rate of 42 pmol/mg albumin/h (at 37 °C) [2] provides a benchmark for comparing the reactivity of other steroidal epoxides. The 9-fold lower reactivity compared to norethisterone-4β,5β-epoxide [2] makes this compound particularly valuable as a lower-reactivity comparator in structure–toxicity relationship studies of 19-nortestosterone derivatives.

Pharmaceutical Impurity Profiling and Pharmacopoeia Compliance Testing

Utilize levonorgestrel-4β,5-oxide (BP Levonorgestrel Impurity V) [3] as a reference standard for HPLC impurity profiling of levonorgestrel drug substance and finished oral contraceptive products. Its defined origin as an ethynylation side product [3] enables process-specific monitoring. The compound supports method validation, system suitability testing, and stability-indicating assay development as required by pharmacopoeia monographs.

Epoxide Hydrolase and Glutathione S-Transferase Inhibition Screening Panels

Include levonorgestrel-4β,5-oxide as a negative control (for epoxide hydrolase inhibition) and a positive test article (for glutathione S-transferase inhibition) in enzyme interaction screening panels. Its demonstrated lack of epoxide hydrolase inhibition contrasted with norethisterone-4β,5-oxide [1] provides a clean negative control. Its confirmed GST inhibitory activity in 100,000 g liver supernatant [1] makes it a relevant reference for assessing phase II enzyme interactions of steroidal epoxides.

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